molecular formula C14H26INO2 B12731469 endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester CAS No. 102571-45-9

endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester

Cat. No.: B12731469
CAS No.: 102571-45-9
M. Wt: 367.27 g/mol
InChI Key: HJENXVYLMSIJEJ-UHFFFAOYSA-M
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Description

ERL 377, also known as Erlotinib, is a selective and reversible inhibitor of the protein-tyrosine kinase located in the epidermal growth factor receptor. This compound is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib works by inhibiting the epidermal growth factor receptor, which is often overexpressed in various cancer cells, leading to uncontrolled cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of Erlotinib follows similar synthetic routes but is optimized for large-scale production. This involves:

Types of Reactions:

    Oxidation: Erlotinib can undergo oxidation reactions, particularly at the ethynyl group.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: Various substitution reactions can occur at the phenyl and quinazoline rings.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens and alkylating agents.

Major Products:

Scientific Research Applications

Erlotinib has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study protein-tyrosine kinase inhibitors.

    Biology: Helps in understanding the role of epidermal growth factor receptor in cell signaling and cancer.

    Medicine: Extensively used in clinical trials for various cancers, including lung, pancreatic, and breast cancers.

    Industry: Used in the development of new cancer therapies and drug formulations.

Mechanism of Action

Erlotinib exerts its effects by binding to the intracellular domain of the epidermal growth factor receptor, inhibiting its tyrosine kinase activity. This blocks the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The inhibition of the epidermal growth factor receptor leads to reduced tumor growth and metastasis .

Comparison with Similar Compounds

    Gefitinib: Another epidermal growth factor receptor inhibitor with a similar mechanism of action.

    Afatinib: An irreversible epidermal growth factor receptor inhibitor.

    Osimertinib: A third-generation epidermal growth factor receptor inhibitor targeting specific mutations.

Comparison:

Properties

CAS No.

102571-45-9

Molecular Formula

C14H26INO2

Molecular Weight

367.27 g/mol

IUPAC Name

[2-(2-bicyclo[2.2.1]heptanyloxy)-2-oxoethyl]-diethyl-methylazanium;iodide

InChI

InChI=1S/C14H26NO2.HI/c1-4-15(3,5-2)10-14(16)17-13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

HJENXVYLMSIJEJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC(=O)OC1CC2CCC1C2.[I-]

Origin of Product

United States

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